REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:9]([OH:11])=[O:10])[N:3]=[CH:2]1.[CH2:12](N(CC)CC)[CH3:13].[CH2:19](O)[CH3:20]>ClCCl>[NH:1]1[C:5]([C:6]([O:8][CH2:12][CH3:13])=[O:7])=[C:4]([C:9]([O:11][CH2:19][CH3:20])=[O:10])[N:3]=[CH:2]1
|
Name
|
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
|
N1C=NC(=C1C(=O)O)C(=O)O
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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bubbled dry HCl gas for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
Later, the reaction mixture was refluxed at 80° C. for 7 h during which time all the starting material
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Duration
|
7 h
|
Type
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CUSTOM
|
Details
|
was consumed
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Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue that obtained
|
Type
|
WASH
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Details
|
The organic layer was washed with cold water (100 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC(=C1C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |